molecular formula C22H24N6O5 B15343202 N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide CAS No. 29649-48-7

N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide

Cat. No.: B15343202
CAS No.: 29649-48-7
M. Wt: 452.5 g/mol
InChI Key: CZHGDRKVHVTOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide (CAS: 29649-48-7) is a structurally complex molecule with a molecular formula of C₂₂H₂₄N₆O₅ and a molar mass of 452.46 g/mol . Its structure features:

  • A pyrrolidinyl dione moiety (2,5-dioxo-1-pyrrolidinyl) linked via an ethylamino chain.
  • An azo group (-N=N-) connecting the phenyl ring to a 4-nitrophenyl group.
  • An acetamide group at the para position of the central phenyl ring.

This compound is likely utilized as an intermediate in organic synthesis or pharmacological research, given the prevalence of similar acetamide derivatives in heterocyclic compound synthesis and bioactive molecule development .

Properties

CAS No.

29649-48-7

Molecular Formula

C22H24N6O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]-2-[(4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H24N6O5/c1-3-26(12-13-27-21(30)10-11-22(27)31)18-8-9-19(20(14-18)23-15(2)29)25-24-16-4-6-17(7-5-16)28(32)33/h4-9,14H,3,10-13H2,1-2H3,(H,23,29)

InChI Key

CZHGDRKVHVTOQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and pharmacological features of the target compound with analogous molecules:

Compound Structural Features Molecular Formula Pharmacological Activity Key Findings
Target Compound Pyrrolidinyl dione, ethylamino linker, azo group, 4-nitrophenyl, acetamide C₂₂H₂₄N₆O₅ Not explicitly reported (probable synthetic intermediate) Synthesized via maleimide-thiourea cyclization (similar to ) .
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-thiazol-5-yl}acetamide Pyrazole-thiazole hybrid, 4-nitrophenyl, chlorophenyl, isopropylphenyl C₂₈H₂₇ClN₆O₃S Not explicitly reported Cyclization confirmed via FT-IR, NMR, and LCMS; used in heterocyclic synthesis .
2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) Pyrazole-thiazole hybrid, dimethylaminophenyl, phenylthiazole C₂₇H₂₆N₆O₂S Analgesic Exhibited highest analgesic activity (tail immersion method in mice) .
N-(2,5-dimethylphenyl)-2-(5-((4-fluorophenyl)amino)-7-methyl-3-oxo-triazolo[4,3-c]pyrimidin-2-yl)acetamide Triazolo-pyrimidinone core, fluorophenyl, dimethylphenyl C₂₂H₂₂FN₅O₂ Not explicitly reported Structural complexity suggests potential kinase inhibition or DNA interaction.
Compound 1h (N-(2-dimethylamino-ethyl)-2-(4,8,9-trimethyl-2-oxo-furoquinolin-1-yl)acetamide) Furoquinolinone core, dimethylaminoethyl side chain C₂₁H₂₃N₃O₃ Antitumor (P388 and A549 cells) IC₅₀ = 14.45 μM (P388), 20.54 μM (A549); outperformed parent compound .
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-thiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) Dioxoisoindolinyl-thiazole hybrid, 4-nitrophenyl C₁₉H₁₃N₅O₅S Not explicitly reported Synthesized via maleimide-thiourea cyclization; structural analog of target .

Pharmacological Activity Trends

  • Analgesic Activity: Pyrazole-thiazole hybrids (e.g., 8c, 8e) showed superior efficacy due to electron-donating groups (e.g., dimethylamino) enhancing receptor interactions .
  • Antitumor Activity: Compounds with extended planar structures (e.g., furoquinolinones, naphthalimides) demonstrated DNA intercalation or topoisomerase inhibition, with IC₅₀ values in the micromolar range .
  • Structural Impact of Nitro Groups : The 4-nitrophenyl group in the target compound and 1.7 may enhance electrophilicity, aiding in heterocyclic ring formation or bioactivity.

Key Research Findings

Electron-Withdrawing vs. Donating Groups: Nitro groups (e.g., in target compound) improve stability and reactivity in synthesis but may reduce bioavailability compared to dimethylamino substituents .

Side Chain Modifications: Flexible ethylamino-pyrrolidinyl chains (target compound) vs. rigid triazolo-pyrimidinone cores influence solubility and target binding.

Hybrid Scaffolds: Thiazole-pyrazole hybrids and triazolo-pyrimidinones highlight the trend toward multi-heterocyclic systems for enhanced pharmacological profiles.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during diazonium salt formation to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amidation .
  • Statistical design of experiments (DoE) : Use response surface methodology to optimize molar ratios and reaction times, reducing trial-and-error approaches .

Q. Example reaction conditions :

StepSolventTemperature (°C)CatalystYield Range
Azo couplingHCl/H2O0–5NaNO260–75%
AmidationDMF25–30HOBt/DCC70–85%
Pyrrolidinyl conjugationTHF40–50K2CO365–80%

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities (>95% purity threshold) .
    • Key signals: Azo group (δ 7.5–8.5 ppm aromatic protons), acetamide (δ 2.1 ppm CH3).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and detects side products .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC-PDA : Quantifies purity and resolves isomeric byproducts .

Advanced: How can computational modeling predict this compound’s reactivity or interaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates binding affinities with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions .
  • Reaction Pathway Analysis : Quantum mechanical calculations (e.g., Gaussian) model transition states during azo bond formation, guiding solvent/catalyst selection .

Example application : DFT studies on the azo group’s electron-withdrawing effect explain its reduced reactivity in polar protic solvents .

Advanced: What strategies resolve contradictions in spectroscopic data between synthetic batches?

Answer:

  • Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments .
  • Controlled repetition : Replicate reactions under inert atmospheres (N2/Ar) to rule out oxidation/byproduct formation .
  • Impurity profiling : Use LC-MS to identify minor peaks, correlating them with synthetic intermediates (e.g., unreacted diazonium salts) .

Case study : Discrepancies in 13C NMR signals were resolved by re-synthesizing the compound with deuterated solvents, confirming solvent-induced shifts .

Advanced: What in vitro assays evaluate its biological activity, given its structural features?

Answer:

  • Enzyme inhibition assays : Target NADPH oxidases or nitric oxide synthases, leveraging the azo group’s redox activity .
  • Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) tracks intracellular localization .
  • Receptor binding assays : Surface plasmon resonance (SPR) quantifies affinity for G-protein-coupled receptors (GPCRs) .

Structural considerations : The 2,5-dioxopyrrolidine moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes .

Basic: How does the azo group influence the compound’s photostability and spectroscopic properties?

Answer:

  • Photostability : The azo group undergoes cis-trans isomerization under UV light, requiring storage in amber vials. Time-dependent UV-Vis spectroscopy monitors degradation (λmax ~450 nm) .
  • Spectroscopic shifts : Electron-withdrawing nitro groups (para to azo) redshift absorption maxima, detectable via UV-Vis .

Advanced: How can statistical experimental design methods optimize reaction parameters?

Answer:

  • Factorial design : Varies factors (e.g., temperature, solvent polarity) to identify critical parameters for yield .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., catalyst concentration vs. reaction rate) .
  • Case study : A Central Composite Design (CCD) reduced the number of experiments by 40% while optimizing amidation yield from 70% to 88% .

Basic: What are key challenges in achieving high purity, and how are they addressed?

Answer:

  • Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .
  • Solvent residues : Lyophilization or high-vacuum drying eliminates traces of DMF/THF .
  • Metal contaminants : Chelating agents (e.g., EDTA) purify final products after metal-catalyzed steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.